molecular formula C11H10N2O2 B8154454 1-Cyclopropyl-7-nitro-1H-indole

1-Cyclopropyl-7-nitro-1H-indole

Cat. No.: B8154454
M. Wt: 202.21 g/mol
InChI Key: PNAXKDRYIXSBKJ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-7-nitro-1H-indole is a nitro-substituted indole derivative featuring a cyclopropyl group at the 1-position.

Properties

IUPAC Name

1-cyclopropyl-7-nitroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-13(15)10-3-1-2-8-6-7-12(11(8)10)9-4-5-9/h1-3,6-7,9H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAXKDRYIXSBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC3=C2C(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . For 1-Cyclopropyl-7-nitro-1H-indole, the specific synthetic route would include:

    Formation of the indole ring: This can be achieved through the Fischer indole synthesis using appropriate starting materials.

    Introduction of the cyclopropyl group: This step may involve cyclopropanation reactions using reagents like diazomethane or cyclopropylcarbene intermediates.

Industrial production methods would likely involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

1-Cyclopropyl-7-nitro-1H-indole can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The 7-nitro group is common across all analogs, contributing strong electron-withdrawing effects. Key differences arise from substituents at the 1-, 4-, or 5-positions:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
1-Cyclopropyl-7-nitro-1H-indole Cyclopropyl (1) C₁₁H₁₀N₂O₂ 202.21 Hypothesized strained geometry; reactive
5-Methyl-7-nitro-1H-indole Methyl (5) C₉H₈N₂O₂ 192.17 Stable under standard conditions
4-Methoxy-7-nitro-1H-indole Methoxy (4) C₉H₈N₂O₃ 192.17 High synthetic yield (97%) reported
  • Cyclopropyl Group : The strained three-membered ring may increase reactivity in cycloaddition or ring-opening reactions compared to methyl or methoxy groups.
  • Methyl Group : Enhances steric bulk without significant electronic effects, favoring stability .
  • Methoxy Group : Electron-donating properties could modulate the nitro group’s electron-withdrawing effects, altering solubility and reactivity .

Spectral Data Comparison

  • 13C-NMR : reports δ 47.45 (CH₂) and 144.88 (C-NH₂) for a nitroindole derivative. For 1-cyclopropyl analogs, cyclopropyl carbons are expected near δ 10–30 ppm, distinct from methyl (δ ~20–25) or methoxy (δ ~50–60) signals.
  • MS : High-resolution mass spectrometry (HRMS) for nitroindoles typically aligns with theoretical values (e.g., 223.1235 for C₁₅H₁₅N₂ ).

Stability and Reactivity

  • This compound: Cyclopropane’s strain may reduce thermal stability compared to methyl or methoxy analogs. Potential for ring-opening under acidic or oxidative conditions.
  • 5-Methyl-7-nitro-1H-indole : Stable under standard conditions but degrades in strong acids/bases .
  • 4-Methoxy-7-nitro-1H-indole : Methoxy’s electron donation may enhance nitro group stability under basic conditions .

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